7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid 7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid
Brand Name: Vulcanchem
CAS No.: 79255-95-1
VCID: VC18506711
InChI: InChI=1S/C35H28N6O15S4/c1-17-11-23(57(45,46)47)5-9-27(17)38-40-31-29(59(51,52)53)15-19-13-21(3-7-25(19)33(31)42)36-35(44)37-22-4-8-26-20(14-22)16-30(60(54,55)56)32(34(26)43)41-39-28-10-6-24(12-18(28)2)58(48,49)50/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)
SMILES:
Molecular Formula: C35H28N6O15S4
Molecular Weight: 900.9 g/mol

7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid

CAS No.: 79255-95-1

Cat. No.: VC18506711

Molecular Formula: C35H28N6O15S4

Molecular Weight: 900.9 g/mol

* For research use only. Not for human or veterinary use.

7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid - 79255-95-1

Specification

CAS No. 79255-95-1
Molecular Formula C35H28N6O15S4
Molecular Weight 900.9 g/mol
IUPAC Name 4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid
Standard InChI InChI=1S/C35H28N6O15S4/c1-17-11-23(57(45,46)47)5-9-27(17)38-40-31-29(59(51,52)53)15-19-13-21(3-7-25(19)33(31)42)36-35(44)37-22-4-8-26-20(14-22)16-30(60(54,55)56)32(34(26)43)41-39-28-10-6-24(12-18(28)2)58(48,49)50/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)
Standard InChI Key SWVFFYFFEMGNNS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two naphthalene sulfonate groups interconnected via a carbonyldiimino (-NH-C(O)-NH-) bridge. Each naphthalene moiety is functionalized with azo (-N=N-) groups linked to 2-methyl-4-sulphophenyl substituents, enhancing water solubility through sulfonic acid groups. The IUPAC name, 4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid, reflects this intricate arrangement.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight900.9 g/mol
SolubilityHigh in water due to sulfonate groups
StabilityResists photodegradation up to 200°C
pKa Values~1.5 (sulfonic acid), ~8.5 (hydroxyl)Estimated

The compound’s four sulfonic acid groups (SO3H-\text{SO}_3\text{H}) confer exceptional hydrophilicity, facilitating its use in aqueous dye baths .

Synthesis and Industrial Production

Reaction Pathway

Synthesis involves sequential diazotization and coupling reactions:

  • Diazotization: 2-methyl-4-sulfanilic acid is treated with nitrous acid (HNO2\text{HNO}_2) under acidic conditions to form the diazonium salt.

  • Coupling: The diazonium salt reacts with 4-hydroxy-3-aminonaphthalene-2-sulfonic acid, forming the azo linkage.

  • Bridge Formation: Carbonyldiimino linkage is established using phosgene (COCl2\text{COCl}_2) or urea derivatives .

Optimization Parameters

Industrial-scale production requires stringent control of:

  • Temperature: Maintained at 0–5°C during diazotization to prevent premature decomposition.

  • pH: Adjusted to 8–9 during coupling to favor electrophilic aromatic substitution .

  • Stoichiometry: Excess diazonium salt (1.2 equivalents) ensures complete coupling.

Applications in Industry

Textile Dyeing

The compound’s sulfonate groups form strong ionic bonds with cationic sites on fabrics, achieving wash-fast colors. It is particularly effective on cotton and nylon, with typical usage concentrations of 0.5–2.0% w/w.

Biological Staining

In histology, it stains cytoplasmic granules in leukocytes at 0.1% solutions, though safer alternatives are increasingly preferred .

Environmental and Health Implications

Metabolic Pathways

Hepatic reductases cleave the azo bonds, yielding 2-methyl-4-sulfophenylamine and naphthalene sulfonic acids. The former is a suspected mutagen, with an LD50 of 320 mg/kg in rats .

Ecotoxicology

The compound’s half-life in aquatic systems exceeds 60 days, bioaccumulating in benthic organisms. Chronic exposure at 1.2 mg/L reduces Daphnia magna reproduction by 40% .

Remediation Strategies

Advanced oxidation processes (AOPs) using O3/UV\text{O}_3/\text{UV} achieve 95% degradation within 120 minutes, outperforming activated sludge treatments (35% removal).

RegionStatusBasis
EURestricted under REACH Annex XVIICarcinogenic metabolites
USAPermitted in textiles (EPA TSCA)Limited bioavailability
ChinaBanned in food (GB 2760-2024)Genotoxicity concerns

Derivatives and Related Compounds

Sodium Salt Form

The sodium salt (C35H24N6Na4O15S\text{C}_{35}\text{H}_{24}\text{N}_{6}\text{Na}_{4}\text{O}_{15}\text{S}) enhances solubility to 450 g/L, making it preferable for liquid dye formulations .

Coordination Complexes

Reaction with Fe3+\text{Fe}^{3+} forms a violet coordination complex (λmax=580nm\lambda_{\text{max}} = 580 \, \text{nm}), though this derivative lacks commercial applications.

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